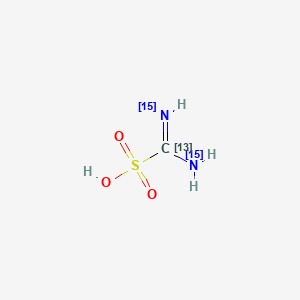
Oxo Sotalol-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxo Sotalol-d6 Hydrochloride is a deuterated form of Sotalol, a well-known beta-adrenergic receptor antagonist and class III antiarrhythmic agent. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo Sotalol-d6 Hydrochloride involves the deuteration of Sotalol. The process typically starts with the preparation of Sotalol, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound .
化学反応の分析
Types of Reactions
Oxo Sotalol-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, Sotalol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Sotalol .
科学的研究の応用
Oxo Sotalol-d6 Hydrochloride is extensively used in scientific research for various applications:
Pharmacology: Used as an internal standard in mass spectrometry for the quantification of Sotalol in biological samples.
Biochemistry: Employed in studies involving beta-adrenergic receptor interactions and cardiac electrophysiology.
Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new antiarrhythmic drugs and in quality control processes
作用機序
Oxo Sotalol-d6 Hydrochloride exerts its effects by blocking beta-adrenergic receptors and inhibiting potassium channels. This dual action prolongs the duration of action potentials and the refractory period in cardiac cells, thereby stabilizing heart rhythms. The compound’s deuterated form enhances its stability and allows for precise quantification in research settings .
類似化合物との比較
Similar Compounds
Sotalol: The non-deuterated form, widely used as an antiarrhythmic agent.
Metoprolol: Another beta-adrenergic receptor antagonist used for treating hypertension and angina.
Xarelto (Rivaroxaban): An anticoagulant used for preventing blood clots.
Uniqueness
Oxo Sotalol-d6 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for its use as an internal standard in analytical techniques. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies .
特性
CAS番号 |
1346605-37-5 |
|---|---|
分子式 |
C12H19ClN2O3S |
分子量 |
312.842 |
IUPAC名 |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H/i1D3,2D3; |
InChIキー |
PGJCHLFPMKTGCD-TXHXQZCNSA-N |
SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
同義語 |
4’-[(Isopropylamino)acetyl]methanesulfonanilide-d6 Hydrochloride; N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide-d6 Hydrochloride; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



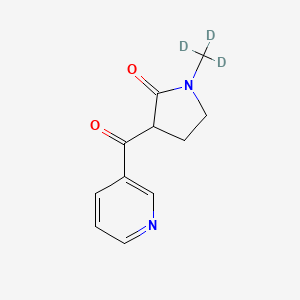

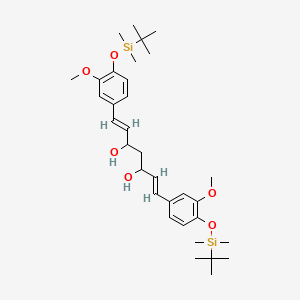
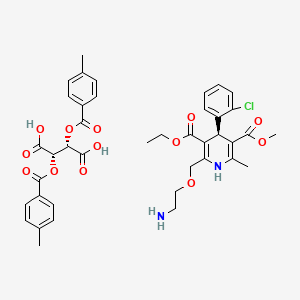
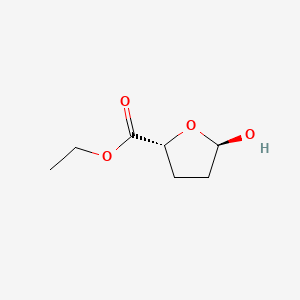


![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)
